![molecular formula C20H20N4O2 B4949347 3-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-4-oxobutyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B4949347.png)
3-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-4-oxobutyl]-1,2,3-benzotriazin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-4-oxobutyl]-1,2,3-benzotriazin-4(3H)-one, commonly known as BTT-3033, is a chemical compound with potential therapeutic applications. This compound has gained significant attention in the scientific community due to its unique chemical structure and potential therapeutic benefits.
作用機序
The mechanism of action of BTT-3033 is not fully understood. However, it is believed that the compound exerts its therapeutic effects by modulating the immune response. BTT-3033 has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. The compound also inhibits the activation of NF-kappaB, a transcription factor that plays a key role in the immune response.
Biochemical and Physiological Effects:
BTT-3033 has been shown to have a range of biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and to induce apoptosis (programmed cell death) in cancer cells. BTT-3033 has also been shown to inhibit the replication of certain viruses, including HIV and hepatitis C virus. In addition, the compound has been shown to reduce inflammation in animal models of inflammatory diseases.
実験室実験の利点と制限
BTT-3033 has several advantages for lab experiments. The compound is stable and can be easily synthesized in the laboratory. It has also been shown to be effective in various animal models of disease. However, there are also limitations to using BTT-3033 in lab experiments. The compound is not water-soluble, which can make it difficult to administer in vivo. In addition, the compound has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.
将来の方向性
There are several future directions for the study of BTT-3033. One area of interest is the development of BTT-3033 as a therapeutic agent for cancer and viral infections. Another area of interest is the use of BTT-3033 as a diagnostic tool for various diseases. Further studies are also needed to fully understand the mechanism of action of BTT-3033 and to determine its safety and efficacy in humans.
In conclusion, BTT-3033 is a chemical compound with potential therapeutic applications. The compound has been studied extensively for its anti-inflammatory, anti-tumor, and anti-viral properties. While there are limitations to using BTT-3033 in lab experiments, the compound has several advantages and holds promise for future therapeutic applications. Further studies are needed to fully understand the mechanism of action of BTT-3033 and to determine its safety and efficacy in humans.
合成法
The synthesis of BTT-3033 involves the reaction of 1,2,3-benzotriazin-4(3H)-one with 4-(3,4-dihydro-2(1H)-isoquinolinyl)-4-oxobutylamine in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps, resulting in the formation of BTT-3033. The synthesis of BTT-3033 is a complex process that requires expertise in organic chemistry.
科学的研究の応用
BTT-3033 has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. BTT-3033 has been studied for its potential use in treating various diseases, including cancer, viral infections, and autoimmune disorders. The compound has also been studied for its potential use as a diagnostic tool for various diseases.
特性
IUPAC Name |
3-[4-(3,4-dihydro-1H-isoquinolin-2-yl)-4-oxobutyl]-1,2,3-benzotriazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c25-19(23-13-11-15-6-1-2-7-16(15)14-23)10-5-12-24-20(26)17-8-3-4-9-18(17)21-22-24/h1-4,6-9H,5,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCVSMAAWWRGJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CCCN3C(=O)C4=CC=CC=C4N=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 4-{3-[(4-chlorobenzyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4949267.png)
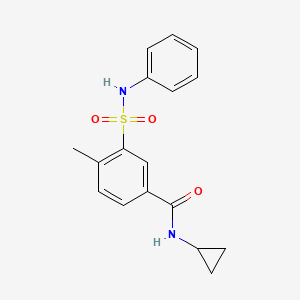
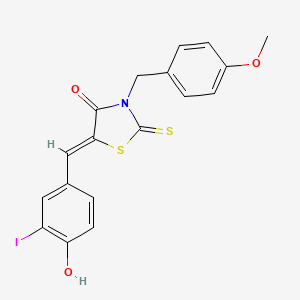
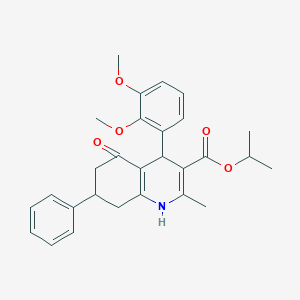
![3-(3,4-difluorophenyl)-N-[2-(2-pyrazinyl)ethyl]propanamide](/img/structure/B4949292.png)
![4-[4-nitro-3-(2-phenoxyethoxy)phenyl]morpholine](/img/structure/B4949300.png)


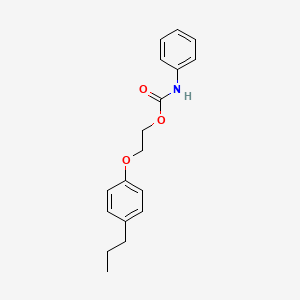
![ethyl 4-amino-2-({2-[(4-methyl-3-nitrophenyl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B4949324.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B4949328.png)
![6-[2-(allyloxy)benzyl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B4949335.png)
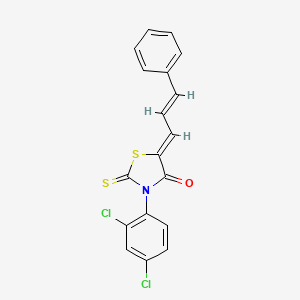
![4-[2-(2-allylphenoxy)ethoxy]-3-ethoxybenzaldehyde](/img/structure/B4949364.png)
